1,7-Diazaspiro[4.4]nonan-6-one, specifically the derivative 7-(diphenylmethyl)-, is a compound that belongs to the class of spiro compounds characterized by a unique structural framework where two rings are interconnected through a single atom. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from chemical databases such as PubChem and BenchChem, which provide detailed information on its synthesis, properties, and applications. The molecular formula for this compound is with a molecular weight of approximately 254.33 g/mol.
1,7-Diazaspiro[4.4]nonan-6-one falls under the category of nitrogen-containing heterocycles. Its structure includes two nitrogen atoms within the spiro framework, which contributes to its unique reactivity and potential biological interactions.
The synthesis of 1,7-Diazaspiro[4.4]nonan-6-one typically involves several synthetic routes. A common method includes the cyclization of suitable precursors under controlled conditions. For example, the reaction of a specific amine with a cyclic ketone in the presence of a catalyst can yield the desired spiro compound.
The molecular structure of 1,7-Diazaspiro[4.4]nonan-6-one features a spiro linkage between two nitrogen-containing rings. The presence of the diphenylmethyl group enhances its structural complexity and potential reactivity.
InChI=1S/C16H18N2/c17-15(14-8-5-6-9-14)18-12-10-16(18)11-13(15)19/h5-11H,1-4H2,(H,17,19)
OIQRTEVAOMPNDH-UHFFFAOYSA-N
1,7-Diazaspiro[4.4]nonan-6-one can participate in various chemical reactions:
Reactions are typically conducted under specific conditions to control product formation and yield. For instance:
The mechanism of action for 1,7-Diazaspiro[4.4]nonan-6-one involves its interaction with biological targets such as enzymes and receptors. The unique spiro structure allows for specific binding interactions that can modulate biological pathways.
The compound's reactivity is influenced by its functional groups and spatial configuration, which may enhance its efficacy in biological systems. Research indicates potential interactions with sigma receptors and other molecular targets relevant in drug development.
1,7-Diazaspiro[4.4]nonan-6-one is generally characterized by:
Key chemical properties include:
1,7-Diazaspiro[4.4]nonan-6-one has several scientific applications:
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 7785-88-8
CAS No.: 150196-34-2
CAS No.: 10305-76-7
CAS No.: 23745-82-6